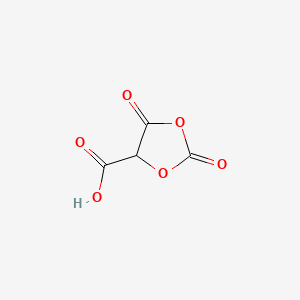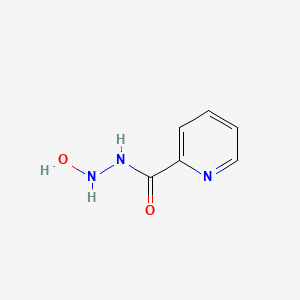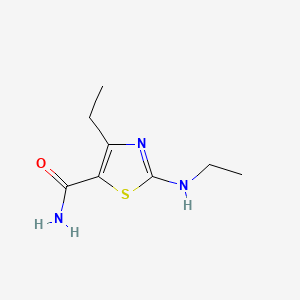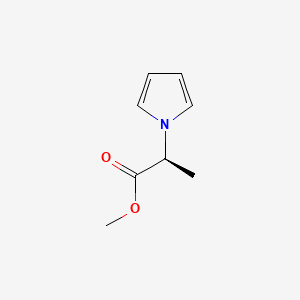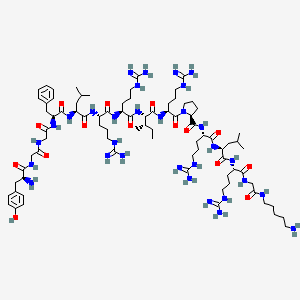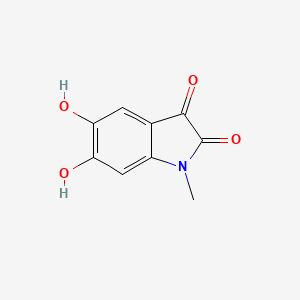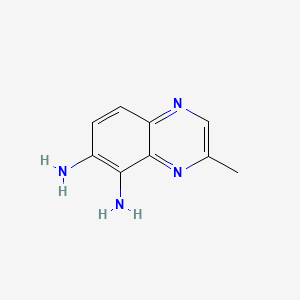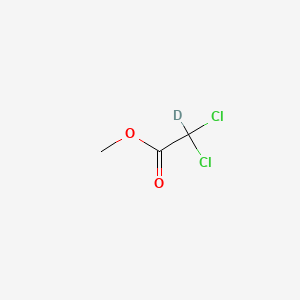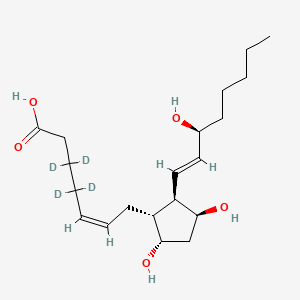![molecular formula C7H14N2 B570379 6-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-82-6](/img/structure/B570379.png)
6-Methyl-1,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-1,6-diazaspiro[3.4]octane” is a chemical compound with the CAS Number: 1158749-83-7 . It has a molecular weight of 126.2 and a linear formula of C7H14N2 . The compound is typically in the form of a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,6-diazaspiro[3.4]octane” is represented by the linear formula C7H14N2 . This indicates that the compound consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms .
Physical And Chemical Properties Analysis
“6-Methyl-1,6-diazaspiro[3.4]octane” is a colorless to yellow liquid . It has a molecular weight of 126.2 and a linear formula of C7H14N2 .
Scientific Research Applications
1. Synthesis and Structural Studies
- 5-Oxa-2,6-diazaspiro[3.4]octan-1-one Derivatives Synthesis : A study by Chiaroni et al. (2000) explored the synthesis of two derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process highlights the potential of 6-Methyl-1,6-diazaspiro[3.4]octane in organic synthesis (Chiaroni et al., 2000).
2. Applications in Medicinal Chemistry
- Novel Diazaspiro[3.4]octane Series for Malaria Treatment : Research by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against the malaria parasite, Plasmodium falciparum. This series showed potential for treating multiple stages of the parasite lifecycle (Le Manach et al., 2021).
- Antitubercular Lead Identification : A 2023 study by Lukin et al. developed a set of compounds from a 2,6-diazaspiro[3.4]octane building block for antitubercular activities, identifying a potent lead with minimal inhibitory concentration against Mycobacterium tuberculosis (Lukin et al., 2023).
3. Photophysical and Computational Studies
- Photophysical and TDDFT Calculations : Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their photophysical behavior, solvatochromism, and quantum yield in different solvents. They used TDDFT calculations to relate structural features to biological properties (Aggarwal & Khurana, 2015).
4. Applications in Chemical Synthesis
- Synthetic Approaches to Diazaspiroketal Frameworks : A study by Goubert et al. (2007) explored synthetic approaches towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, which could potentially include 6-Methyl-1,6-diazaspiro[3.4]octane derivatives, highlighting the utility of these compounds in chemical synthesis (Goubert et al., 2007).
5. Structural and Conformational Analysis
- Structural Analysis of Spiro Compounds : Research by Grassi et al. (2002) focused on the structural analysis of 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, a compound related to 6-Methyl-1,6-diazaspiro[3.4]octane, using X-ray crystal-structure analysis. This study provides insights into the conformational characteristics of these compounds (Grassi et al., 2002).
Future Directions
While specific future directions for “6-Methyl-1,6-diazaspiro[3.4]octane” are not mentioned in the sources I found, it’s worth noting that related compounds, such as those derived from 2,6-diazaspiro[3.4]octane, have shown promising antimycobacterial activity . This suggests potential future research directions in exploring the antimicrobial properties of similar compounds.
properties
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297769 |
Source


|
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-diazaspiro[3.4]octane | |
CAS RN |
1158749-82-6 |
Source


|
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)
